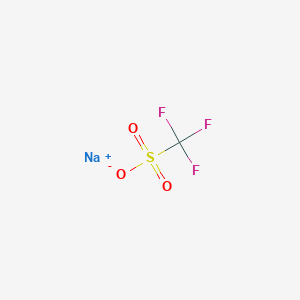

sodium;trifluoromethanesulfonate

Description

BenchChem offers high-quality sodium;trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPOMXSYOKFBHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solvation Dynamics and Practical Applications of Sodium Triflate (NaOTf) in Polar Organic Media

Executive Summary

Sodium trifluoromethanesulfonate (Sodium Triflate, NaOTf) represents a critical junction between inorganic salt chemistry and organic phase applications. Unlike halides (NaCl, NaBr), which are insoluble in most organic media, the triflate anion (

This guide dissects the solubility profile of NaOTf, providing researchers with the physicochemical rationale, quantitative data, and strict handling protocols required to maintain the integrity of anhydrous systems.

Part 1: Physicochemical Basis of Solubility

To master the use of NaOTf, one must understand why it dissolves where other sodium salts do not. The solubility is governed by the competition between Lattice Energy and Solvation Energy .

The Triflate Anion Advantage

The triflate anion is a "weakly coordinating anion" (WCA). The negative charge is highly delocalized across the sulfonate group and pulled by the electron-withdrawing trifluoromethyl (

-

Low Lattice Energy: The large, diffuse nature of the anion prevents tight packing with the hard

cation, significantly lowering the lattice energy compared to NaCl. -

High Solvation Energy: The

cation is "hard" (high charge density) and readily accepts electron density from polar solvent donors (oxygen/nitrogen lone pairs).

Solvation Mechanism

In polar organic solvents (e.g., Acetonitrile, THF, Diglyme), the solvent molecules form a coordination shell around the

Figure 1: Thermodynamic progression of NaOTf dissolution. The solvent overcomes lattice energy via ion-dipole interactions.

Part 2: Solubility Profile & Solvent Compatibility

The following data aggregates experimental solubility limits and practical working concentrations for key applications.

Quantitative Solubility Data

| Solvent Class | Solvent | Solubility Status | Practical Limit (25°C) | Application Context |

| Protic | Water | Very High | ~140 g / 100 g | Aqueous electrolytes, waste processing. |

| Methanol | High | > 50 g / 100 g | Recrystallization/Purification. | |

| Aprotic (Ethers) | THF | Moderate | 24.7 g / 100 g | Organic synthesis; limited by ion pairing. |

| Diglyme | High | > 1.0 M | Gold Standard for Na-ion batteries (co-intercalation). | |

| DME (Dimethoxyethane) | High | > 1.0 M | High-rate battery electrolytes. | |

| Aprotic (Nitriles) | Acetonitrile (MeCN) | High | > 1.0 M | Catalysis, electrochemistry (wide voltage window). |

| Carbonates | Propylene Carbonate (PC) | High | > 1.0 M | Battery electrolyte (often mixed with EC/DEC). |

| Non-Polar | Hexane / Toluene | Insoluble | < 0.1 g / 100 g | Used as anti-solvents for precipitation. |

Critical Insight: While NaOTf is soluble in THF, it often exists as "contact ion pairs" due to THF's lower dielectric constant compared to MeCN or Water. This reduces reactivity in some nucleophilic substitutions but is beneficial for specific Lewis acid catalyses.

Part 3: Application-Specific Protocols

A. Battery Electrolyte Preparation (The "Dry" Standard)

In Na-ion battery research, water content >50 ppm is catastrophic. NaOTf is extremely hygroscopic (deliquescent).[1][2]

Protocol: Preparation of 1.0 M NaOTf in Diglyme

-

Pre-Drying: Dry NaOTf powder in a vacuum oven at 150°C for 12 hours . (Note: 60-80°C is insufficient to remove bound water from the lattice).

-

Solvent Treatment: Dry Diglyme over molecular sieves (4Å, activated) for 48 hours inside an Argon-filled glovebox. Water content must be <10 ppm (verify with Karl Fischer titration).

-

Mixing (In Glovebox):

-

Weigh 17.21 g of dried NaOTf.

-

Add to a volumetric flask.

-

Slowly add dried Diglyme to the 100 mL mark.

-

Stir magnetically for 4-6 hours until fully dissolved. Note: Dissolution is mildly exothermic.

-

-

Filtration: Pass through a 0.45 µm PTFE syringe filter to remove any insoluble impurities (e.g., sodium sulfate traces).

B. Organic Synthesis: Glycosylation Promoter

NaOTf is often used to promote glycosylations by activating thioglycosides.

Protocol:

-

Solvent: Acetonitrile (MeCN) is preferred due to its ability to stabilize the oxocarbenium intermediate.

-

Concentration: Typically used at 1.0 - 2.0 equivalents relative to the donor.

-

Handling: Must be added rapidly or as a solution in dry MeCN to prevent moisture uptake, which hydrolyzes the sensitive glycosyl donor.

Part 4: Purification & Recrystallization Workflow

Commercial "98%" NaOTf often contains water and traces of sodium sulfate (

Figure 2: Purification workflow for upgrading technical grade NaOTf to battery-grade standards.

Part 5: Troubleshooting & Common Pitfalls

| Symptom | Diagnosis | Corrective Action |

| Cloudiness in THF/DME | Water contamination causing hydrolysis or salt precipitation. | Re-dry the salt at 150°C; dry solvent with fresh sieves. |

| Phase Separation | "Salting out" effect at high concentrations (>3M) in ether solvents. | Dilute the solution or switch to a higher dielectric solvent (e.g., PC). |

| Corrosion of Al Collector | In batteries, NaOTf can corrode Aluminum current collectors above 3.5V vs Na/Na+. | Use Carbon-coated Aluminum or switch to NaPF6 for high-voltage cathodes. |

| Yellowing of Solution | Decomposition of solvent or impurities reacting with trace acid. | Check for free triflic acid (pH check); Recrystallize salt. |

References

-

Nippon Chemical Industrial. Sodium Triflate (NaOTf) for Electrolytes. Available at: [Link]

-

Ponrouch, A., et al. (2015). Towards high energy density sodium ion batteries: a detailed study of the electrolyte. Energy & Environmental Science. Available at: [Link]

-

Seh, Z. W., et al. (2016). A high-performance sodium-sulfur battery with an ether-based electrolyte. Chemical Science.[1][3] Available at: [Link]

-

Chemister. Database of Chemical Properties: Sodium Triflate Solubility. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoromethanesulfonate (NaOTf), also known as sodium triflate, is a salt of the superacid trifluoromethanesulfonic acid. Its unique properties, including high thermal stability and solubility in a variety of solvents, have led to its widespread use in organic synthesis, catalysis, and more recently, in the formulation of electrolytes for sodium-ion batteries.[1] However, a critical and often challenging characteristic of this salt is its hygroscopic and deliquescent nature.[2] This guide provides a comprehensive technical overview of the hygroscopicity of sodium trifluoromethanesulfonate, detailing its characterization, implications, and best practices for handling and storage.

This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of sodium trifluoromethanesulfonate and require a deep understanding of its interaction with moisture. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

The Phenomenon of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] This phenomenon can occur through two primary mechanisms:

-

Absorption: The uptake of water molecules into the bulk of the material, forming a solution.

-

Adsorption: The adhesion of water molecules to the surface of the material.

For highly hygroscopic substances like sodium trifluoromethanesulfonate, this process can lead to deliquescence , where the material absorbs enough atmospheric moisture to dissolve and form a liquid solution.[3] Understanding the hygroscopic behavior of a compound is paramount in pharmaceutical development and materials science, as the presence of water can significantly impact a substance's physical and chemical stability, affecting its performance and shelf-life.[4][5]

Characterizing the Hygroscopicity of Sodium Trifluoromethanesulfonate

The hygroscopic nature of a material is not merely a qualitative observation but a quantifiable property. Several analytical techniques are employed to characterize the extent and rate of water uptake.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7] This method provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of RH.

-

Sample Preparation: Accurately weigh 5-10 mg of anhydrous sodium trifluoromethanesulfonate into a DVS sample pan. Due to its deliquescent nature, this step should be performed in a low-humidity environment, such as a glove box or a dry room.

-

Instrument Setup:

-

Set the analysis temperature to 25 °C.

-

Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the RH in a stepwise manner, for example, in 10% increments from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until the rate of mass change ( dm/dt ) is below a defined threshold (e.g., 0.002%/min) for a specified period (e.g., 10 minutes).[8]

-

-

Desorption Phase:

-

Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the target RH to generate the sorption and desorption isotherms.

-

The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the nature of the water-solid interaction.[7]

-

Karl Fischer (KF) Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent.[11] For a highly hygroscopic and deliquescent solid like sodium trifluoromethanesulfonate, coulometric KF titration is often preferred due to its sensitivity to low levels of water.

-

Instrument Preparation:

-

Ensure the KF titrator's reaction vessel is clean and dry.

-

Add the appropriate anolyte and catholyte to the vessel.

-

Condition the cell by running the titrator until a low, stable drift is achieved (e.g., <10 µ g/min ). This removes any residual moisture from the system.

-

-

Sample Handling:

-

Due to its deliquescent nature, all sample handling must be performed in a dry, inert atmosphere (e.g., a glove box).

-

Accurately weigh a small amount of the sodium trifluoromethanesulfonate sample (typically 10-50 mg, depending on the expected water content) into a gas-tight syringe or a pre-weighed sample boat.

-

-

Titration:

-

Quickly and carefully introduce the sample into the conditioned KF reaction vessel.

-

The titrator will automatically generate iodine to react with the water in the sample.

-

The instrument detects the endpoint of the titration and calculates the water content, usually expressed as a percentage or in parts per million (ppm).

-

-

Blank Determination:

-

Perform a blank titration using the same procedure without the sample to account for any adventitious moisture introduced during the process.

-

Gravimetric Analysis (European Pharmacopoeia Method)

The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classifying the hygroscopicity of substances.[12][13] This method involves exposing a sample to a specific relative humidity for a set period and measuring the mass increase.

| Classification | Mass Increase (at 25 °C and 80% RH for 24h) |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Given that sodium trifluoromethanesulfonate is known to be deliquescent, it would fall into the highest category of this classification.

Implications of Hygroscopicity for Sodium Trifluoromethanesulfonate

The hygroscopic and deliquescent nature of sodium trifluoromethanesulfonate has significant implications for its handling, storage, and application.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of sodium trifluoromethanesulfonate.[14]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled low-humidity environment. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent moisture uptake.

-

Handling: When handling the material, it is essential to work in a dry environment, such as a glove box or a dry room.[15] Exposure to ambient air should be minimized to prevent rapid water absorption and deliquescence.

Impact on Stability and Performance

The presence of water can have a detrimental effect on the stability and performance of sodium trifluoromethanesulfonate in various applications.

-

Chemical Stability: While the triflate anion itself is generally stable, the presence of water can facilitate hydrolysis or other degradation reactions, particularly in the presence of other reactive species or at elevated temperatures.

-

Physical Stability: The absorption of water will change the physical state of the solid, leading to caking, clumping, and eventually the formation of a solution. This can affect its flowability and handling characteristics.

-

Electrolyte Performance: In sodium-ion batteries, the water content in the electrolyte is a critical parameter.[12][16] While "water-in-salt" electrolytes containing sodium triflate have been investigated, uncontrolled amounts of water can lead to a narrow electrochemical stability window and parasitic reactions at the electrode surfaces, ultimately reducing battery performance and cycle life.[12][17]

Conclusion

Sodium trifluoromethanesulfonate is a valuable compound with diverse applications, but its pronounced hygroscopic and deliquescent properties present significant challenges. A thorough understanding and characterization of its interaction with moisture are essential for its effective use. Techniques such as Dynamic Vapor Sorption and Karl Fischer titration provide the necessary tools to quantify its water uptake and content. By implementing stringent handling and storage protocols, researchers and developers can mitigate the risks associated with its hygroscopicity and ensure the material's integrity and performance in their applications.

References

- European Pharmacopoeia. (n.d.). 5.11. Characters section in monographs.

- European Pharmacopoeia. (2008). 6.0, 5.11. Characters section in monographs.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Pharma Growth Hub. (2024, March 7).

- ACS Applied Materials & Interfaces. (2024, June 11). Sodium Triflate Water-in-Salt Electrolytes in Advanced Battery Applications: A First-Principles-Based Molecular Dynamics Study.

-

ResearchGate. (n.d.). The Influence of Sodium Methanesulfonate on Hygroscopic and Reactive Properties of NaCl Particles | Request PDF. Retrieved from [Link]

- PubMed. (2011, October 10).

- Advanced Materials. (2019, October 24).

- Thermo Fisher Scientific. (2010, June 1).

- Karl Fischer. (2012, September 19).

- Asian Journal of Pharmaceutics. (2016, August 20).

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

- AZoM. (2015, April 8).

- Academic Journals. (2012, August 15).

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

- The Journal of Physical Chemistry A. (2014, January 3).

- Pharma Excipients. (2022, June 21).

- Dampness & Rot. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

- Carl ROTH. (n.d.).

- The Social Housing Safety Network Scotland. (n.d.). Hygroscopic Salts and Rising Dampness.

-

ResearchGate. (n.d.). DVS analysis of sodium perchlorate monohydrate salt showing weight of.... Retrieved from [Link]

- ChemRxiv. (n.d.). Sodium Triflate Water-in-Salt Electrolyte in Advanced Battery Applications: A First-principles Based Molecular Dynamics Study.

- Thermo Fisher Scientific. (2026, January 2).

- Santa Cruz Biotechnology. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES.

- Particle Technology Labs. (2019, April 11). DVS Isotherm Analysis Report.

-

AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

- ACS Publications. (2025, January 26).

-

ResearchGate. (n.d.). Figure 3. Electrochemical stability of sodium water-in-salt electrolyte.... Retrieved from [Link]

- Xylem Analytics. (n.d.).

- The Social Housing Safety Network Scotland. (n.d.). The Degree of Hygroscopicity.

- Sigma-Aldrich. (n.d.).

- American Pharmaceutical Review. (2011, September 1).

- Pharmaguideline. (2011, September 19).

- Machinery Lubrication. (n.d.).

- Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions.

- ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.

-

LookChem. (n.d.). Cas 2926-30-9,Sodium trifluoromethanesulfonate. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

- EvitaChem. (n.d.).

- (n.d.). 4.1.

- (n.d.).

- Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

- (n.d.).

Sources

- 1. iop.cas.cn [iop.cas.cn]

- 2. lookchem.com [lookchem.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. skpharmteco.com [skpharmteco.com]

- 8. ardena.com [ardena.com]

- 9. researchgate.net [researchgate.net]

- 10. uni-ulm.de [uni-ulm.de]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. Sodium Triflate Water-in-Salt Electrolytes in Advanced Battery Applications: A First-Principles-Based Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface activity of the triflate ion at the air/water interface and properties of N,N,N-trimethyl-N-dodecylammonium triflate aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Sodium Triflate vs. Sodium Triflinate: A Tale of Two Sulfurs

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Guide to Structure, Reactivity, and Synthetic Utility

In the landscape of modern synthetic chemistry, fluorine-containing reagents have become indispensable tools for tailoring the properties of organic molecules. The trifluoromethyl (CF₃) group, in particular, is a prized substituent in pharmaceutical and agrochemical development, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of reagents used to introduce this powerful motif or to facilitate other transformations, sodium trifluoromethanesulfonate (sodium triflate) and sodium trifluoromethanesulfinate (sodium triflinate) are often encountered. Though their names are deceptively similar, their chemical nature and synthetic roles are profoundly different.

This guide provides an in-depth exploration of these two critical reagents. We will dissect their structural and electronic differences, illuminate the divergent reaction pathways they enable, and provide field-proven protocols for their application. The core objective is to move beyond simple definitions and equip the practicing scientist with the causal understanding needed to make informed decisions in experimental design.

The Decisive Difference: Sulfur's Oxidation State

The fundamental distinction between sodium triflate and sodium triflinate lies in the oxidation state of the central sulfur atom. This single electronic difference dictates the stability, reactivity, and ultimate synthetic function of each compound.

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na) : Here, the sulfur atom is in the +4 oxidation state. The triflinate anion (CF₃SO₂⁻) is relatively electron-rich and less stable than its triflate counterpart. This inherent instability is the key to its utility; it is not a spectator anion but an active participant, most notably as a precursor to the trifluoromethyl radical (•CF₃).[1][2]

-

Sodium Trifluoromethanesulfonate (CF₃SO₃Na) : In this compound, the sulfur atom exists in the higher +6 oxidation state. This results in the triflate anion (CF₃SO₃⁻), which is the conjugate base of triflic acid, a superacid.[3][4] The negative charge is extensively delocalized across the three oxygen atoms and further stabilized by the potent electron-withdrawing effect of the CF₃ group.[3] Consequently, the triflate anion is exceptionally stable, making it a superb leaving group and a non-nucleophilic, weakly coordinating anion.[3][5][6]

Caption: Core structural difference between the triflinate and triflate anions.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties, which are critical for handling, storage, and application.

| Property | Sodium Triflinate (CF₃SO₂Na) | Sodium Triflate (CF₃SO₃Na) | Rationale & Significance |

| Synonyms | Langlois Reagent, Sodium trifluoromethylsulfinate[2][7] | Sodium trifluoromethanesulfonate[8][9] | "Langlois Reagent" is widely used, signifying its primary role in radical trifluoromethylation. |

| CAS Number | 2926-29-6[2] | 2926-30-9[8] | Essential for accurate material identification and procurement. |

| Molecular Weight | 156.06 g/mol [2] | 172.06 g/mol [8] | Reflects the additional oxygen atom in the triflate structure. |

| Appearance | White to pale yellow powder[2][10] | White to off-white powder or crystals[8][9] | A yellow tint in triflinate can indicate slight degradation; it should be stored under inert atmosphere.[2] |

| Melting Point | <325 °C (with decomposition)[2] | 253 - 255 °C[8][9] | Triflate salts are known for their high thermal stability.[3] |

| Solubility | Soluble in water; slightly soluble in MeOH, MeCN, acetone.[2][10][11] | Highly soluble in water and many polar organic solvents.[12] | Triflate's broader solubility makes it versatile as a salt in various reaction media. |

| Oxidative Stability | Prone to oxidation; acts as a radical precursor.[1][2] | Highly stable; anion is largely inert to oxidation.[3] | This is the central difference in their chemical behavior and dictates their applications. |

Sodium Triflinate: A Gateway to Radical Trifluoromethylation

Sodium triflinate's primary value is as a convenient, solid source of the trifluoromethyl radical (•CF₃).[1] Developed for this purpose by Bernard Langlois, it has become a cornerstone reagent for installing CF₃ groups onto a vast array of organic molecules.[13][14]

Mechanism of Action: Single Electron Transfer (SET)

The generation of the •CF₃ radical from sodium triflinate typically requires an oxidative trigger. A single electron is removed from the sulfinate anion, leading to an unstable trifluoromethanesulfonyl radical, which rapidly extrudes sulfur dioxide (SO₂) to release the desired •CF₃ radical.

Caption: Generation of the trifluoromethyl radical from sodium triflinate via oxidation.

This radical can then engage in various synthetic transformations, most commonly the trifluoromethylation of arenes, heterocycles, and alkenes.[1][13][15]

Key Applications

-

Trifluoromethylation of Heterocycles: In drug discovery, modifying heterocycles is paramount. The Langlois reagent allows for the direct C-H trifluoromethylation of electron-rich heterocycles, a transformation that is crucial for late-stage functionalization of complex drug candidates.[7][14]

-

Oxy- and Aminotrifluoromethylation of Alkenes: The reagent enables powerful difunctionalization reactions, where the addition of the •CF₃ radical across a double bond is followed by trapping of the resulting carbon-centered radical by an oxygen or nitrogen nucleophile.[15][16]

-

Decarboxylative Trifluoromethylation: Carboxylic acids can be converted to their trifluoromethylated analogues, providing a strategic entry point from readily available starting materials.

Field-Proven Protocol: Trifluoromethylation of an Arene

This protocol is a representative example of a copper-catalyzed trifluoromethylation using sodium triflinate under oxidative conditions. The causality behind the choice of reagents is critical: the oxidant (TBHP) generates the key •CF₃ radical, while the copper catalyst facilitates the overall redox cycle.

Objective: To synthesize 1-(trifluoromethyl)naphthalene from naphthalene.

Materials:

-

Naphthalene

-

Sodium Triflinate (CF₃SO₂Na)[2]

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

-

Copper(II) triflate (Cu(OTf)₂)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Experimental workflow for arene trifluoromethylation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add naphthalene (1.0 eq), sodium triflinate (2.0 eq), and Cu(OTf)₂ (0.1 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen. Add acetonitrile and water (4:1 v/v) to achieve a substrate concentration of 0.2 M. Stir the mixture until the solids are mostly dissolved.

-

Initiation: Slowly add TBHP (3.0 eq) dropwise to the stirring mixture at room temperature. The choice of an oxidant like TBHP is crucial for initiating the radical generation from the triflinate salt.[13][15]

-

Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired product. This self-validating protocol includes a clear starting point, a controlled reaction, and a standard purification method to ensure the identity and purity of the final compound.

Sodium Triflate: The Silent Partner in Catalysis and Substitution

In stark contrast to the reactivity of triflinate, the utility of sodium triflate stems from the extreme stability of its anion.[3] It does not act as a reactant itself but plays two other critical roles: as a source for the triflate leaving group and as a component of powerful Lewis acid catalysts.

The Triflate Anion: An Exceptional Leaving Group

The triflate group (-OTf) is one of the best leaving groups in organic chemistry because its conjugate acid, triflic acid, is a superacid.[3] This means the triflate anion is a very weak base and is highly stable on its own, readily accommodating the negative charge after departing from a molecule during a nucleophilic substitution.

Caption: Triflate acting as a leaving group in a nucleophilic substitution (SN2) reaction.

Alkyl triflates are extremely reactive alkylating agents, far more so than the corresponding alkyl halides.[3][17] They are commonly used in reactions like Suzuki and Heck couplings.[3]

Metal Triflates: Tunable Lewis Acids

While sodium triflate itself is not a Lewis acid, it is a common precursor to a wide range of metal triflates (e.g., Sc(OTf)₃, Zn(OTf)₂, Cu(OTf)₂) which are highly effective Lewis acid catalysts.[5][18] The weakly coordinating nature of the triflate anion is key to their success.[5] It does not bind tightly to the metal center, leaving it available to coordinate with and activate substrates without forming irreversible complexes. This allows for high catalytic turnover and mild reaction conditions, making them valuable in cycloadditions, Friedel-Crafts reactions, and asymmetric catalysis.[5]

Other Applications

-

Electrolytes: Due to its high ionic conductivity and stability, sodium triflate is used as an electrolyte in lithium-ion and sodium-ion batteries.[8]

-

Ionic Liquids: It serves as a precursor for preparing various ionic liquids.

Conclusion: Choosing the Right Reagent

The choice between sodium triflate and sodium triflinate is a clear-cut decision based on the desired chemical transformation.

-

Choose Sodium Triflinate (Langlois Reagent) when your goal is to introduce a trifluoromethyl group via a radical pathway. It is the reagent of choice for trifluoromethylation of arenes, heterocycles, and for difunctionalization of alkenes.

-

Choose Sodium Triflate when you need a highly stable, weakly coordinating anion . Its primary uses are as a precursor to the exceptional triflate leaving group for substitution and cross-coupling reactions, or as a component of Lewis acid catalysts and battery electrolytes.

Understanding the fundamental difference in the sulfur atom's oxidation state is the key to mastering the application of these two powerful, yet distinct, synthetic tools. This knowledge empowers chemists to design more efficient, predictable, and innovative synthetic routes in the pursuit of novel molecules.

References

- Sodium trifluoromethanesulfin

- Sodium triflin

- Sodium trifluoromethanesulfon

- Sodium Trifluoromethanesulfinate: Applications in Organic Synthesis. (ispharmchem.com)

- Buy Sodium trifluoromethanesulfonate (EVT-361289) | 2926-30-9 - EvitaChem. (evitachem.com)

- Sodium trifluoromethanesulfinate | 2926-29-6 - ChemicalBook. (chemicalbook.com)

- Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Publishing. (pubs.rsc.org)

- Sodium trifluoromethanesulphonate, 98% - 2926-30-9 - Manufacturers & Suppliers in India. (ottokemi.com)

- Sodium trifluoromethanesulfin

- Sodium trifluoromethanesulfonate 98 2926-30-9 - Sigma-Aldrich. (sigmaaldrich.com)

- Sodium trifluoromethanesulfinate CAS#: 2926-29-6 - ChemicalBook. (chemicalbook.com)

- EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate - Google Patents.

- Sodium Trifluoromethanesulfinate - ResearchGate.

- Metal Triflates as Lewis Acid Catalysts in Organic Synthesis - Aure Chemical. (aurechemical.com)

- Scandium Triflate: A Versatile Catalyst with Promising Applic

- (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis - ResearchGate.

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC. (ncbi.nlm.nih.gov)

- Trifl

- Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applic

- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (organic-chemistry.org)

- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (ncbi.nlm.nih.gov)

- FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and -sulphonate - Google Patents.

- An In-Depth Technical Guide to the Reactivity and Stability of Propyl Trifl

- Sodium trifluoromethanesulfonate 98 2926-30-9 - Sigma-Aldrich. (sigmaaldrich.com)

- Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight.

- Reagent of the month – November - Langlois reagent - SigutLabs. (sigutlabs.com)

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - Beilstein Journals. (beilstein-journals.org)

- Sodium triflinate = 95.0 T 2926-29-6 - Sigma-Aldrich. (sigmaaldrich.com)

- Synthesis of Formulation of Sodium Trifluoromethanesulfon

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]

- 5. Metal Triflates as Lewis Acid Catalysts in Organic Synthesis | Aure Chemical [aurechem.com]

- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sodium trifluoromethanesulphonate, 98% - 2926-30-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 10. Sodium trifluoromethanesulfinate | 2926-29-6 [chemicalbook.com]

- 11. Sodium trifluoromethanesulfinate CAS#: 2926-29-6 [m.chemicalbook.com]

- 12. evitachem.com [evitachem.com]

- 13. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 14. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Electrochemical Stability Window of Sodium Triflate (NaOTf) Salts: A Technical Guide

Part 1: Executive Summary

Sodium Triflate (Sodium Trifluoromethanesulfonate,

This guide provides a rigorous analysis of the NaOTf ESW, shifting focus from "static" values to solvation-dependent stability . We demonstrate that the ESW of NaOTf is not a fixed constant but a dynamic variable defined by the solvent coordination shell—ranging from ~2.5 V in aqueous Water-in-Salt (WiSE) systems to >4.5 V in optimized non-aqueous ethers .

Part 2: Fundamentals & Comparative Data[2]

The Triflate Anion Architecture

The triflate anion (

-

Anodic Limit (Oxidation): Governed by the breaking of the C-S or S-O bonds. In isolation, the anion is highly resistant to oxidation, often outlasting the solvent.

-

Cathodic Limit (Reduction): Generally stable against sodium metal, though it participates in Solid Electrolyte Interphase (SEI) formation via defluorination.

Solvent-Dependent ESW Data

The following table synthesizes empirical data across critical electrolyte classes. Note the dramatic shift in stability based on concentration (Solvation Effect).

| Electrolyte System | Solvent Class | Concentration | ESW (vs Na/Na⁺) | Limiting Factor |

| Standard Liquid | Carbonates (EC/DMC) | 1.0 M | 0.0 V – 4.5 V | Solvent oxidation at cathode interface |

| Ether-Based | Diglyme | 1.0 M | 0.0 V – 4.7 V | Excellent reductive stability; co-intercalation risks |

| Solid Polymer | PEO (Polyethylene Oxide) | EO:Na = 20:1 | 0.0 V – 3.9 V | PEO terminal -OH oxidation (not the salt) |

| Aqueous (Dilute) | Water | 1.0 m | 1.23 V | Hydrogen/Oxygen Evolution (HER/OER) |

| Water-in-Salt (WiSE) | Water | >9.0 m | 1.7 V – 4.2 V | Expanded by suppression of free water activity |

Critical Insight: In PEO systems, the apparent "instability" of NaOTf at >3.9V is often a false positive caused by the oxidation of terminal hydroxyl groups on the polymer chain. Capping these groups (e.g., using PEGDME) can restore the window to >4.2V.[1][2]

Part 3: Mechanistic Insights (The "Why")

The stability of NaOTf is dictated by the Solvation Structure .

-

Dilute Systems (SSIPs): In dilute solutions, Na⁺ is fully solvated by solvent molecules (Solvent-Separated Ion Pairs). The ESW is determined strictly by the HOMO/LUMO of the solvent.

-

Concentrated Systems (CIPs/AGGs): As concentration rises (e.g., WiSE or super-concentrated ethers), the anion enters the primary solvation shell (Contact Ion Pairs). The scarcity of "free" solvent molecules suppresses their parasitic decomposition, effectively widening the window.

Visualization: Solvation-Driven Stability Mechanism

Caption: Transition from Solvent-Separated Ion Pairs (SSIP) to Contact Ion Pairs (CIP) suppresses free solvent activity, widening the stability window.

Part 4: Experimental Protocol (Self-Validating)

To accurately measure the ESW, one must distinguish between kinetic stability (slow decomposition) and thermodynamic stability. The following protocol uses Linear Sweep Voltammetry (LSV) with a rigorous validation step.

The Setup

-

Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC). Note: Pt is preferred for anodic limits; GC for cathodic.

-

Counter Electrode (CE): Platinum wire/foil (surface area > 10x WE).

-

Reference Electrode (RE): Sodium metal (

) freshly cut. Warning: In aqueous WiSE, use Ag/AgCl and convert potentials. -

Cell: 3-electrode Swagelok or EL-Cell configuration.

The Workflow

Caption: Standardized workflow for ESW determination including a critical chronoamperometric validation step to rule out transient currents.

Detailed Methodology

-

OCV Hold: Allow the cell to rest until Open Circuit Voltage (OCV) drift is < 1 mV/h. This ensures the interface is chemically equilibrated.

-

Anodic Sweep (Oxidation): Scan from OCV positive (e.g., to 5.5 V) at a slow rate (0.1 mV/s ).

-

Why 0.1 mV/s? Fast scans (e.g., 10 mV/s) artificially inflate the stability window by masking slow decomposition kinetics.

-

-

Cathodic Sweep (Reduction): Scan from OCV negative.

-

Endpoint: The onset of Na plating (sharp vertical current rise) or solvent reduction.

-

-

The "Self-Validating" Criteria:

-

Do not rely solely on the "onset" of current.

-

Rule: The stability limit is defined as the voltage where current density exceeds 0.1 mA/cm² (linear extrapolation method).

-

Check: Perform a Cyclic Voltammetry (CV) scan.[3][4][5][6][7] If the anodic current observed in LSV does not show a corresponding reduction peak on the return sweep, the reaction is irreversible (decomposition), confirming the limit.

-

Part 5: Strategic Optimization

To widen the ESW of NaOTf electrolytes for high-voltage cathodes (e.g., Prussian Blue Analogues):

-

Concentration Tuning: Increasing NaOTf concentration >2 M in ethers forces anion-derived SEI formation, pushing anodic stability from 4.2 V to 4.7 V.

-

Additives: Introduction of fluoroethylene carbonate (FEC) at 2-5 wt% creates a robust F-rich interface that passivates the electrode, preventing continuous electrolyte oxidation.

-

Polymer Capping: For PEO-based systems, use methyl-capped PEG (PEGDME) instead of hydroxyl-terminated PEO to eliminate the -OH oxidation pathway.

References

-

Suo, L., et al. (2015). "Water-in-Salt" Electrolyte Enables High-Voltage Aqueous Lithium-Ion Chemistries. Science. Link(Foundational WiSE concept applicable to NaOTf).

-

Kühnel, R. S., & Battaglia, C. (2019). High‐Voltage Aqueous Na‐Ion Battery Enabled by Inert‐Cation‐Assisted Water‐in‐Salt Electrolyte. Advanced Materials. Link(Specific data on NaOTf WiSE stability).

-

Eshetu, G. G., et al. (2016). Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries. Phys.[5] Chem. Chem. Phys.Link(Comparison of NaOTf vs NaPF6 in carbonates).

-

Yang, X., et al. (2020). Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes.[1] Energy & Environmental Science. Link(Clarifies the PEO vs Salt stability misconception).

-

Pine Research. (2024). Linear Sweep Voltammetry (LSV) Technical Guide. Link(Protocol grounding).

Sources

- 1. eng.uwo.ca [eng.uwo.ca]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation [mdpi.com]

Methodological & Application

Technical Guide: Sodium Triflate (NaOTf) as a Modulator and Promoter in Stereoselective Glycosylation

[1]

Executive Summary

Sodium Triflate (NaOTf) has emerged as a critical, non-oxidizing source of the triflate anion (

This guide details the application of NaOTf in two high-value workflows:

-

Electrochemical Glycosylation: Using NaOTf as an electrolyte to generate reactive glycosyl triflate pools from thioglycosides without chemical oxidants.

-

Stereochemical Modulation: Using NaOTf as a soluble additive to influence

selectivity via the "Salt Effect" and Contact Ion Pair (CIP) stabilization.

Mechanistic Principles

The "Triflate Shunt" and Ion Pairing

In glycosylation, the stereochemical outcome is dictated by the nature of the intermediate—specifically, whether the glycosyl cation exists as a Solvent-Separated Ion Pair (SSIP) or a Contact Ion Pair (CIP).[1]

-

The Role of NaOTf: By saturating the reaction medium with triflate anions, NaOTf shifts the equilibrium toward the formation of the covalent glycosyl triflate .

-

Stereocontrol: The glycosyl triflate typically adopts an axial (

) orientation due to the anomeric effect. This forces the nucleophile (acceptor) to attack from the equatorial (

Electrochemical Activation

In electrochemical systems, NaOTf serves a dual purpose:

-

Conductivity: It provides ionic strength in organic solvents (e.g., MeCN, Glymes).[1]

-

Trapping Agent: Upon anodic oxidation of a thioglycoside donor, the generated radical cation cleaves to form a glycosyl cation. This high-energy species is immediately trapped by the abundant

from NaOTf, generating a stable "pool" of glycosyl triflate that can be reacted subsequently with an acceptor.[1]

Figure 1: Mechanism of NaOTf-mediated electrochemical glycosylation via the glycosyl triflate intermediate.[1]

Protocol A: Electrochemical Glycosylation of Thioglycosides

Application: Generation of reactive glycosyl donors without chemical promoters (e.g., NBS, Tf2O).[1] Ideal for automated synthesis and scale-up. Solvent Note: NaOTf is used here instead of Tetrabutylammonium Triflate (Bu4NOTf) when downstream purification requires simple aqueous extraction (Na salts are easier to remove than lipophilic ammonium salts) or when cost is a factor.

Materials

-

Donor: Thioglycoside (e.g., Ethyl/Phenyl thioglucoside).[1]

-

Electrolyte: Sodium Triflate (NaOTf), battery grade (99.5%), dried.[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dimethoxyethane (DME).[1] Note: NaOTf has limited solubility in DCM; MeCN is required.[1]

-

Equipment: Potentiostat or constant current source, Carbon graphite felt anode, Platinum cathode.[1]

Step-by-Step Procedure

-

Electrolyte Preparation:

-

Dissolve NaOTf (0.2 M) in anhydrous MeCN. Ensure the salt is fully dissolved by sonication if necessary.

-

Critical: The solution must be kept under Argon/Nitrogen. Moisture will hydrolyze the intermediate.

-

-

Anodic Oxidation (The "Pre-activation" Phase):

-

Place the Thioglycoside Donor (1.0 equiv, typically 0.1 mmol) in the anodic chamber.[1]

-

Apply a constant current (typically 1.5 F/mol relative to donor).[2]

-

Temperature: Maintain at -72°C (Dry ice/Acetone) to stabilize the generated glycosyl triflate.

-

Observation: The solution may turn slightly yellow/orange due to the formation of diphenyldisulfide byproducts.

-

-

Coupling:

-

Once the theoretical electricity is consumed (indicating full conversion to glycosyl triflate), turn off the current.[1]

-

Add the Glycosyl Acceptor (1.2 equiv) dissolved in a minimal amount of MeCN.

-

Allow the reaction to warm slowly to -20°C over 1–2 hours.

-

-

Quench and Work-up:

-

Quench with Triethylamine (

, 3 equiv) to neutralize any generated triflic acid ( -

Concentrate the solvent. Partition between EtOAc and Sat.

. -

NaOTf remains in the aqueous layer; the organic layer contains the glycoside.

-

Data Summary: Solvent Effects on NaOTf Solubility[1]

| Solvent | NaOTf Solubility | Suitability for Glycosylation | Stereochemical Bias |

| Dichloromethane (DCM) | Poor (< 0.01 M) | Low (Requires co-solvent) | |

| Acetonitrile (MeCN) | High (> 1.0 M) | Excellent | |

| Dimethoxyethane (DME) | Moderate | Good | Variable |

| Diethyl Ether | Insoluble | Unsuitable | N/A |

Protocol B: NaOTf as a Stereocontrol Additive[1]

Application: Modulating the

Rationale

In reactions catalyzed by weak Lewis acids, the dissociation of the glycosyl halide is reversible.[1] Adding exogenous NaOTf (5.0 equiv) forces the formation of the Glycosyl Triflate in situ, which reacts differently than the Glycosyl Halide or the naked Oxocarbenium ion.[1]

Step-by-Step Procedure

-

Drying:

-

Flame-dry a round-bottom flask under vacuum. Cool under Argon.

-

NaOTf is extremely hygroscopic. Dry at 100°C under high vacuum (0.1 mmHg) for 4 hours prior to use.

-

-

Reaction Assembly:

-

Activation:

-

Add the Acceptor (1.0 equiv).

-

Note: Unlike AgOTf, NaOTf will not spontaneously activate a bromide rapidly at room temperature.[1] A mild Lewis Acid co-catalyst (e.g.,

in catalytic amounts) or elevated temperature may be required to initiate the halide abstraction, after which NaOTf dominates the ion-pairing landscape.[1]

-

-

Purification:

-

Filter through Celite to remove molecular sieves and undissolved salts.

-

Standard aqueous workup removes the sodium salts completely.

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for Sodium Triflate mediated glycosylation.[1]

Troubleshooting & Critical Parameters

Moisture Sensitivity

NaOTf is hygroscopic. Even trace water (50 ppm) acts as a nucleophile, quenching the glycosyl triflate to form the hemiacetal (reducing sugar).[1]

-

Validation: Use Karl-Fischer titration on the electrolyte solution before adding the donor. Target < 20 ppm water.

Solubility Mismatch

A common failure mode is using NaOTf in pure DCM or Toluene. It will act as a heterogeneous suspension, severely limiting the "Salt Effect."[1]

-

Solution: Use at least 25% v/v Acetonitrile or Glyme as a co-solvent to ensure dissociation of

and

Product Stability

Glycosyl triflates are thermally unstable above -10°C.

-

Protocol: Ensure the "Pre-activation" (oxidation) phase is completed at -72°C. Do not warm the vessel until the acceptor is added.

References

-

Nokami, T., et al. "Automated Electrochemical Assembly of Oligosaccharides."[1][2] Organic Letters, 2018.[1] [1]

-

Crich, D. "Mechanism of a Chemical Glycosylation Reaction."[1] Accounts of Chemical Research, 2010.[1]

-

Codée, J. D. C., et al. "Triflates in Glycosylation: Ion Pairs and Stereoselectivity."[1] Chemical Science, 2011.[1]

-

Sigma-Aldrich. "Sodium Triflate Product Specification and Battery Applications."

Application Note: Synthesis and Purification of Trifluoromethanesulfonate (Triflate) Ionic Liquids via Sodium Metathesis

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: High-purity anion metathesis utilizing sodium trifluoromethanesulfonate (NaOTf) precursors.

Executive Summary and Mechanistic Rationale

Trifluoromethanesulfonate (triflate, [OTf]⁻) based ionic liquids (ILs) are highly sought after in electrochemistry, active pharmaceutical ingredient (API) formulation, and transition-metal catalysis. Compared to hexafluorophosphate ([PF6]⁻) or tetrafluoroborate ([BF4]⁻) anions, which are prone to hydrolytic degradation and the subsequent release of toxic hydrofluoric acid, triflate ILs offer exceptional hydrolytic stability, lower viscosity, and a wide electrochemical window[1].

While direct alkylation using methyl triflate is possible, it utilizes highly toxic and expensive reagents. The most scalable, cost-effective, and widely adopted method is anion metathesis using sodium trifluoromethanesulfonate (NaOTf)[2].

The Causality of the Metathesis Design

The reaction follows a straightforward bimolecular exchange: [Cation]X + NaOTf ⇌ [Cation]OTf + NaX↓(where X = Cl, Br)

Why NaOTf over AgOTf? Silver triflate (AgOTf) drives the reaction to absolute completion due to the extreme insolubility of AgCl/AgBr, but it is prohibitively expensive for scale-up and light-sensitive. NaOTf is economically viable but requires strategic thermodynamic manipulation to achieve high yields.

The Solvent Effect (Le Chatelier’s Principle): To force the equilibrium toward the product, the reaction is conducted in a solvent where NaOTf is highly soluble, but the sodium halide byproduct (NaCl or NaBr) is strictly insoluble. Dry acetone or methanol are the optimal solvents for this thermodynamic sink[2][3]. As the reaction progresses, the precipitation of NaX removes it from the aqueous phase, continuously driving the equilibrium forward until completion.

Comparative Physicochemical Data

The presence of residual halides in the final IL is catastrophic for downstream applications; it exponentially increases viscosity, alters the density, and acts as a potent poison to transition-metal catalysts used in drug synthesis. The table below illustrates the dramatic shift in physical properties upon successful metathesis from a halide precursor to a triflate IL[1][3].

| Physicochemical Property | [BMIM]Cl (Precursor) | [BMIM][OTf] (Product) | [BMPy]Cl (Precursor) | [BMPy][OTf] (Product) |

| Physical State (at 25°C) | Crystalline Solid | Free-flowing Liquid | Hygroscopic Solid | Free-flowing Liquid |

| Melting Point (°C) | 65.0 | 16.0 | 114.0 | 27.0 |

| Viscosity (cP at 25°C) | N/A (Solid) | ~90.0 | N/A (Solid) | ~85.0 |

| Hydrolytic Stability | Stable | Highly Stable | Stable | Highly Stable |

| Halide Tolerance Limit | N/A | < 100 ppm | N/A | < 100 ppm |

(Note: [BMIM] = 1-Butyl-3-methylimidazolium; [BMPy] = 1-Butyl-1-methylpyrrolidinium)

Experimental Workflow Visualization

The following diagram maps the self-validating workflow required to synthesize, purify, and verify the integrity of the triflate ionic liquid.

Workflow for the synthesis and purification of triflate ionic liquids via anion metathesis.

Step-by-Step Synthesis Protocol

This protocol is adapted for the synthesis of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]), but is universally applicable to imidazolium, phosphonium, and ammonium halide precursors[3].

Phase 1: Pre-Reaction Desiccation

Causality: NaOTf is highly hygroscopic. Water in the reaction mixture will solubilize the NaX byproduct, preventing precipitation and halting the equilibrium shift.

-

Transfer Sodium Trifluoromethanesulfonate (NaOTf) (1.05 molar equivalents) into a round-bottom flask.

-

Dry the NaOTf under high vacuum (Schlenk line) at 110°C for a minimum of 12 hours.

-

Concurrently, dry the halide precursor (e.g., [BMPy]Cl, 1.00 molar equivalent) under vacuum at 60°C for 12 hours.

Phase 2: The Metathesis Reaction

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the dried [BMPy]Cl in anhydrous acetone (approx. 5 mL per gram of precursor).

-

Slowly add the dried NaOTf to the stirring solution.

-

Seal the flask and stir vigorously at room temperature for 48 hours.

-

Observation: A fine white precipitate (NaCl) will begin forming almost immediately, indicating the successful progression of the metathesis[3].

-

Phase 3: Primary Isolation

-

Filter the reaction mixture through a fine-porosity glass frit (Celite pad optional but recommended) to remove the precipitated NaCl.

-

Wash the filter cake with a small volume of cold, dry acetone to ensure complete recovery of the IL.

-

Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure at 40°C until a crude, viscous liquid remains.

Phase 4: Secondary Purification (The Self-Validating Loop)

Causality: Rotary evaporation often forces trace, previously dissolved NaCl to crash out as the solvent volume decreases. A solvent swap is required to isolate the pure IL.

-

Reconstitute the crude IL in anhydrous dichloromethane (DCM). The IL is highly soluble in DCM, while trace NaCl remains completely insoluble.

-

Chill the DCM solution at 4°C for 2 hours to maximize halide precipitation, then filter through a 0.22 µm PTFE syringe filter.

-

Decolorization & Acid Neutralization: Pass the DCM filtrate through a short chromatography column packed with basic alumina (bottom layer) and activated charcoal (top layer, < 5 mm)[3]. This step removes trace acidic impurities and color bodies, yielding a colorless filtrate.

Phase 5: Quality Control (Halide Verification)

-

Extract a 50 mg aliquot of the purified IL and dissolve it in 1 mL of deionized water.

-

Add 2 drops of 0.1 M Silver Nitrate (AgNO3) solution.

-

Validation Check:

-

If the solution remains perfectly clear: Proceed to Phase 6.

-

If the solution turns cloudy or white: Halides are still present. You must repeat Phase 4 (DCM reconstitution and filtration) before proceeding.

-

Phase 6: Final Dehydration

-

Remove the DCM via rotary evaporation.

-

Transfer the pure IL to a Schlenk flask and dry under high vacuum (< 0.01 mbar) at 70°C for 24–48 hours to remove residual moisture.

-

Verify final water content using Karl Fischer titration (Target: < 100 ppm)[1].

References

-

A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties Source: MDPI Molecules URL:[Link]

-

Ultrasonic-Assisted Technique as a Novel Method for Removal of Naphthenic Acid from Model Oil Using Piperidinium-Based Ionic Liquids Source: PMC / NIH URL:[Link]

-

Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium Triflate Anhydrous Preparation

Topic: Dehydration and Purification of Hygroscopic Sodium Trifluoromethanesulfonate (NaOTf) Ticket ID: NaOTf-DRY-001 Assigned Specialist: Senior Application Scientist, Electrolyte Formulation Div.

Executive Summary & Diagnostic

Sodium triflate (

The Challenge: Water molecules coordinate strongly to the

Diagnostic: Which Protocol Do You Need?

| Symptom / Condition | Water Content Estimate | Recommended Protocol |

| Free-flowing powder, stored in desiccator | < 500 ppm | Protocol A: High-Vacuum Thermal Desorption |

| Clumpy, sticky, or exposed to air > 10 mins | > 1000 ppm | Protocol B: Azeotropic Distillation |

| Battery/Electrochemical Research | < 20 ppm (Critical) | Protocol C: The "Nuclear" Purification (Recrystallization + B + A) |

Decision Logic & Workflow

The following diagram outlines the decision-making process to select the correct drying methodology based on your starting material and end-application.

Figure 1: Decision matrix for selecting the appropriate dehydration method based on physical state and purity requirements.

Technical Protocols

Protocol A: High-Vacuum Thermal Desorption

Best for: Routine drying of relatively dry commercial salts. Mechanism: Uses thermal energy to overcome the lattice enthalpy of hydration while vacuum lowers the boiling point of water, preventing salt decomposition.

Equipment:

-

Schlenk line (vacuum < 0.1 mbar) or Vacuum Oven.

-

Oil bath or heating mantle.

-

Schlenk flask (or drying pistol).

Step-by-Step:

-

Loading: Place NaOTf in a Schlenk flask. Crucial: Do not fill more than 1/3 full to allow surface area exposure.

-

Initial Vac: Apply vacuum slowly at room temperature to remove loosely adsorbed surface water.

-

Ramp Heating:

-

Ramp to 80°C for 2 hours.

-

Ramp to 150°C for 12–24 hours.

-

Note: NaOTf melts at ~253°C [1].[1] Do not exceed 180°C to prevent fusing the salt into a "glassy" block, which traps water inside.

-

-

Cooling: Cool to room temperature under vacuum.

-

Storage: Backfill with Argon/Nitrogen and transfer immediately to a glovebox.

Protocol B: Azeotropic Distillation (The "Stubborn Water" Method)

Best for: Clumpy salts or removing significant water loads. Mechanism: Toluene forms a low-boiling binary azeotrope with water (bp 85°C). This mechanically "carries" water out of the salt lattice at temperatures lower than pure water's boiling point.

Reagents: Anhydrous Toluene (water <10 ppm).

Step-by-Step:

-

Suspension: In a round-bottom flask, suspend the NaOTf in toluene (approx. 10 mL toluene per 1 g salt).

-

Distillation: Attach a Dean-Stark trap (if large scale) or a simple short-path distillation head.

-

Reflux/Distill: Heat the mixture. The water-toluene azeotrope will distill over first.

-

Removal: Continue distilling until ~80% of the toluene is removed.

-

Filtration/Evaporation:

-

Option 1 (Schlenk): Evaporate remaining toluene under vacuum.

-

Option 2 (Filtration): Filter the solid under inert atmosphere (Schlenk frit).

-

-

Final Dry: Proceed to Protocol A (100°C vacuum step) to remove bound toluene.

Protocol C: Battery-Grade Purification (Recrystallization)

Best for: Electrochemical applications requiring <20 ppm water and removal of organic impurities.

Step-by-Step:

-

Dissolution: Dissolve crude NaOTf in a minimum amount of hot dry acetone or acetonitrile [2].

-

Filtration: Filter while hot (under Argon) to remove insoluble impurities (dust, fibers).

-

Precipitation:

-

Cool the solution slowly to 4°C.

-

Alternatively, add a non-solvent like dry diethyl ether or toluene to force precipitation.

-

-

Isolation: Filter the white crystals.

-

Drying: Perform Protocol B (Azeotropic) followed by Protocol A (Vacuum) to ensure total solvent removal.

Quality Control & Validation

How do you verify the salt is actually dry?

| Method | Suitability | Target Metric |

| Karl Fischer (Coulometric) | Gold Standard | < 20 ppm (Battery) / < 50 ppm (Synthesis) |

| TGA (Thermogravimetric) | Excellent | No mass loss < 250°C (Melting onset) [3] |

| 1H NMR | Moderate | Absence of water peak (approx. 1.5-4.0 ppm depending on solvent) |

TGA Interpretation Guide

When running TGA on NaOTf:

-

Step 1 (<100°C): Surface moisture loss.

-

Step 2 (100-150°C): Hydrate water loss.

-

Step 3 (~253°C): Melting (Endothermic event in DTA, not mass loss).

-

Step 4 (>350-400°C): Decomposition (

cleavage).

Troubleshooting & FAQs

Q: My NaOTf turned yellow during drying. Is it ruined?

A: Yellowing usually indicates trace organic impurities carbonizing at high heat (

Q: Can I use a vacuum desiccator with silica gel?

A: No. Silica gel is not strong enough to pull coordinated water from the NaOTf lattice. You need active heat + vacuum or chemical desiccants like

Q: The salt fused into a hard rock in the flask.

A: You likely heated it too fast or too high near the melting point (

-

Fix: Redissolve in anhydrous methanol/acetone, evaporate slowly on a rotovap to get a powder, then restart Protocol A.

Q: Why not use Thionyl Chloride (

References

-

Sigma-Aldrich. Sodium trifluoromethanesulfonate Product Specification & Properties. (Melting point cited as 253-255°C).[1][2]

-

EvitaChem. Sodium trifluoromethanesulfonate (EVT-361289) Technical Data. (Discusses recrystallization from acetone and industrial spray drying).

-

Mettler Toledo. TGA Evaluation of Hydrates and Decomposition. (General methodology for interpreting TGA curves for salt hydrates).

-

University of Rochester. Drying Methods: Azeotroping. (General guide on using toluene to remove water from organic hydrates/salts).

Sources

Technical Support Center: Troubleshooting Sodium Triflate Precipitation in Ether Solvents

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with sodium triflate (NaOTf) precipitation in ether solvents. This resource is designed to provide in-depth, practical solutions to common issues, grounded in established chemical principles. Our goal is to move beyond simple procedural steps and offer a comprehensive understanding of the underlying factors that govern the solubility and precipitation of this widely used salt.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of sodium triflate in ethereal solvents.

Q1: What is the expected solubility of sodium triflate in common ether solvents?

A1: The solubility of sodium triflate is highly dependent on the specific ether solvent being used, a principle rooted in the concept of "like dissolves like." Polar solvents are generally better at dissolving salts.[1][2] Sodium triflate, being a salt, exhibits significantly different solubilities across the spectrum of ether solvents due to their varying polarities.

For instance, in Tetrahydrofuran (THF), a relatively polar ether, the solubility of sodium triflate is 24.7 g/100 g of solvent at 25°C.[3] Conversely, in a less polar ether like diethyl ether, sodium triflate is considered insoluble.[3] Newer, "greener" ether solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are also relevant. While specific quantitative data for NaOTf in these solvents is less common, their properties suggest solubility would be lower than in THF due to their increased hydrophobicity.[4][5][6]

To provide a clear reference, the following table summarizes the available solubility data and relevant properties of common ether solvents.

| Solvent | Structure | Dielectric Constant (20°C) | Solubility of NaOTf ( g/100g solvent) | Notes |

| Diethyl Ether | 4.3 | Insoluble[3] | Low polarity makes it a poor solvent for salts. | |

| Tetrahydrofuran (THF) | 7.6 | 24.7 g/100 g (at 25°C)[3] | More polar cyclic ether, better at solvating sodium ions. | |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | Data not readily available, but expected to be lower than THF. | Lower water miscibility than THF.[6] | |

| Cyclopentyl Methyl Ether (CPME) | 4.7 | Data not readily available, but expected to be low. | High hydrophobicity and a boiling point of 106°C.[5][7] | |

| 1,4-Dioxane | 2.2 | Data not readily available, but expected to be very low. | Very low polarity. |

Q2: Why is sodium triflate hygroscopic and how does this affect my experiment?

A2: Sodium triflate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This can occur even at relatively low humidity levels. The absorbed water can form a stable monohydrate.[9] The presence of even trace amounts of water in your reaction mixture can significantly decrease the solubility of sodium triflate in less polar organic solvents, leading to unexpected precipitation. Water, being highly polar, is not miscible with many ether solvents and can effectively "crash out" the salt. Therefore, it is crucial to handle sodium triflate under anhydrous conditions and to use properly dried solvents.[10][11]

Q3: Can the presence of other salts in my reaction cause sodium triflate to precipitate?

A3: Yes, this phenomenon, often referred to as the "common ion effect" or more generally "salting out," can be a significant factor.[5] If your reaction generates another sodium salt as a byproduct, the increased concentration of sodium ions in the solution can decrease the solubility of sodium triflate, leading to its precipitation.[12] Similarly, the addition of any salt that is sparingly soluble in the ether solvent can reduce the overall solvating capacity of the medium for sodium triflate.

Troubleshooting Guide: Diagnosing and Resolving NaOTf Precipitation

This section provides a structured approach to troubleshooting when you observe unwanted precipitation of sodium triflate in your ether-based reaction.

Problem 1: Sodium triflate precipitates immediately upon addition to the ether solvent.

Root Cause Analysis:

This issue almost certainly stems from attempting to dissolve the salt in a solvent with insufficient polarity or from the presence of contaminants.

-

Causality: The electrostatic forces holding the sodium and triflate ions together in the crystal lattice are stronger than the solvation forces offered by a low-polarity ether like diethyl ether.[1] For dissolution to occur, the solvent molecules must effectively surround and stabilize the individual ions. The oxygen atom in ethers can coordinate with the sodium cation, but in less polar ethers, this interaction is not strong enough to overcome the lattice energy of the salt.[13][14]

Troubleshooting Workflow:

Caption: Initial Dissolution Failure Workflow.

Step-by-Step Protocols:

-

Protocol for Drying Sodium Triflate:

-

Place the sodium triflate in a clean, dry flask.

-

Heat the flask gently (e.g., 60-80 °C) under high vacuum for several hours to remove any adsorbed water.

-

Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

-

-

Protocol for Preparing Anhydrous THF:

-

Pre-dry THF by letting it stand over calcium hydride for 24 hours.

-

Set up a distillation apparatus under an inert atmosphere.

-

Add sodium metal and a small amount of benzophenone to the pre-dried THF.

-

Reflux the THF until a persistent deep blue or purple color develops, indicating anhydrous conditions.[15]

-

Distill the THF directly into the reaction flask.

-

Problem 2: Sodium triflate dissolves initially but precipitates out as the reaction progresses.

Root Cause Analysis:

This is a more complex issue that can arise from several factors that alter the properties of the reaction medium.

-

Change in Solvent Polarity: The polarity of your reaction mixture can decrease as the reaction proceeds. For example, if your reactants are more polar than your products, the overall solvent environment will become less polar over time, reducing its ability to keep the sodium triflate in solution.

-

Temperature Fluctuation: Many reactions are exothermic. An initial increase in temperature may keep the sodium triflate dissolved, but as the reaction cools, its solubility may decrease, causing it to precipitate. Conversely, some reactions are run at low temperatures, which can also reduce solubility.

-

Formation of Insoluble Byproducts ("Salting Out"): As discussed in the FAQ, the formation of other salts can lead to the precipitation of sodium triflate.[5] This is particularly relevant in reactions where a sodium-containing reagent is used, leading to the formation of a different, less soluble sodium salt.

-

Complex Formation: In some cases, the sodium triflate may be part of a soluble complex with a reactant. As that reactant is consumed, the complex breaks down, and the free sodium triflate precipitates.

Troubleshooting Workflow:

Caption: Mid-Reaction Precipitation Workflow.

Step-by-Step Protocols:

-

Protocol for Using a Co-solvent:

-

Based on the expected change in polarity, choose a polar, aprotic co-solvent that is known to not interfere with your reaction chemistry (e.g., acetonitrile, DMF).

-

Start by adding a small volume percentage of the co-solvent (e.g., 5-10%) to your primary ether solvent at the beginning of the reaction.

-

Monitor the reaction for any changes in reaction rate or side product formation.

-

If precipitation still occurs, you can incrementally increase the amount of co-solvent in subsequent experiments.

-

-

Protocol for Managing Reaction Temperature:

-

For exothermic reactions, ensure efficient stirring and use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) to maintain a consistent internal temperature.

-

For reactions that require cooling, ensure that the target temperature is not below the point at which your concentration of sodium triflate will precipitate. If necessary, a slightly higher reaction temperature may be required, or a more polar solvent system.

-

Problem 3: Sodium triflate precipitates during the reaction workup.

Root Cause Analysis:

Precipitation during workup is often caused by a change in the solvent environment or temperature.

-

Extraction with a Non-polar Solvent: If you are extracting your reaction mixture with a non-polar solvent like diethyl ether or hexanes, the sodium triflate will almost certainly precipitate as it is insoluble in these solvents.

-

Aqueous Wash: While a water wash can remove sodium triflate, if your organic layer is an ether like THF (which is water-miscible), adding water can cause the salt to precipitate at the interface before it fully dissolves in the aqueous layer.

Troubleshooting Strategies:

-

Filtration First: If your product is soluble in the reaction solvent, you may be able to filter off the precipitated sodium triflate before proceeding with the aqueous workup.

-

Use of a More Polar Extraction Solvent: If your product is soluble in a more polar solvent like ethyl acetate or dichloromethane, using these for extraction may keep the sodium triflate dissolved long enough to be removed by an aqueous wash.

-

Modified Aqueous Wash: When working with water-miscible ethers like THF, it is often better to first remove the bulk of the THF under reduced pressure before partitioning the residue between water and a non-polar organic solvent.

References

-

Chemical an Physical Properties of Sodium Triflate. [Link]

- BenchChem Technical Support Center. (2025).

- Tse, Y.-L. S., & Schwartz, B. J. (2010). Nature of sodium atoms/(Na+, e−) contact pairs in liquid tetrahydrofuran. The Journal of Physical Chemistry B, 114(44), 14065–14073.

- Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2020). Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents.

- Dwyer, J. R., & Drzal, L. T. (2015). Designing electrolyte with multi-ether solvation structure enabling low-temperature sodium ion capacitor.

- Wang, C., et al. (2022). Regulation of anion–Na+ coordination chemistry in electrolyte solvates for low-temperature sodium-ion batteries. Proceedings of the National Academy of Sciences, 119(10), e2118734119.

- Johansson, P. (2016). A theoretical study on Na+ solvation in carbonate ester and ether solvents for sodium-ion batteries. Physical Chemistry Chemical Physics, 18(21), 14352–14361.

- Ben-Zion, M. (1998).

- Loupy, A. (Ed.). (2002). Salt effects in organic and organometallic chemistry. John Wiley & Sons.

- Wilson, A. D., & Weatherley, L. R. (2020). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. RSC advances, 10(50), 29938–29948.

- G. D. C. & D. D. P. (1985). Solvent precipitation of salt. U.S. Patent No. 4,548,614. Washington, DC: U.S.

- Reddit discussion on removing salts from an organic phase. (2016). r/chemistry.

- Reddit discussion on solvent for trifl

- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259–285.

- Sigma-Aldrich. (n.d.).

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Reddit discussion on removing sodium trifl

- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry (4th ed.). Wiley-VCH.

- Stang, P. J., & Hanack, M. (1977). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 56, 88.

- Atochem. (1990). Process for the purification of sodium trifluoromethanesulphinate and -sulphonate.

- PubChem. (n.d.).

- ChemicalBook. (n.d.).

- Fujio, M., & Tsuno, Y. (1992). Concentrated salt effects on the rates of solvolyses involving carbocations as reaction intermediates in acetone–water mixed solvents. Journal of physical organic chemistry, 5(8), 449–457.

- Zeon Corpor

- Kireev, V. V., & Tverdokhlebov, V. P. (2001). Electrical conductivity of solutions of lithium triflate in the products of hydrosilylation of vinyl ethers of oligoethylene glycols. Russian Journal of General Chemistry, 71(8), 1275–1278.

- Trevor, J. E. (1896). The precipitation of salts. The Journal of Physical Chemistry, 1(1), 1–14.

- Wu, S., et al. (2020). Solvent-Dictated Sodium Sulfur Redox Reactions: Investigation of Carbonate and Ether Electrolytes. Energies, 13(4), 836.

- Pace, V., & Holzer, W. (2013). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Current Organic Chemistry, 17(22), 2690–2699.

- Wikipedia. (n.d.). Cyclopentyl methyl ether.

- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

- D. M. S., & G. A. S. (2022). Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. The Journal of Physical Chemistry B, 126(4), 936–947.